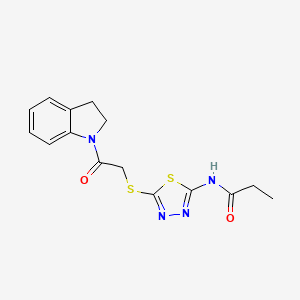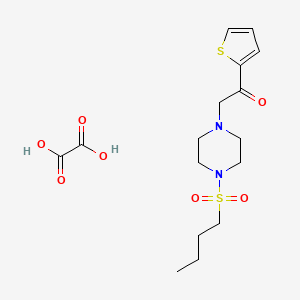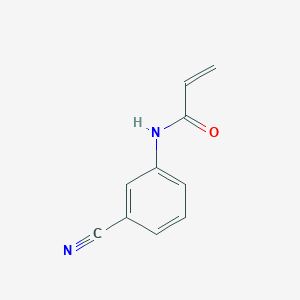![molecular formula C18H12N2O3 B2584781 2-[(2-氧代-1,2-二氢喹啉-4-基)甲基]-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 1459834-28-6](/img/structure/B2584781.png)
2-[(2-氧代-1,2-二氢喹啉-4-基)甲基]-2,3-二氢-1H-异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex chemical structure. It contains amide, malonate, and quinoline groups . The presence of these groups suggests that it is likely to have biological activity, possibly as a pharmaceutical .
Synthesis Analysis
A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones in good yields . This methodology allowed attaching three quinolone molecules via a triazole linker with the proposed mechanism .Molecular Structure Analysis
The compound has a molecular weight of 374.39 . Its IUPAC name is diethyl 2-(acetylamino)-2-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]malonate . The InChI code is 1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) .Chemical Reactions Analysis
The compound is a product from one molecule of 4b and one molecule of 7b without elimination . It exhibited a molecular formula of C40H32N6O8 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .科学研究应用
合成与光谱分析
该化合物是通过在室温下乙腈中使用三乙胺介导的8-羟基喹啉-2(1H)-酮与4-氯苯甲酰氯之间的O-酰化反应合成的 . 该方法以其清洁的反应特征和直接的程序而著称 . 使用光谱、光谱和热分析对2-氧代喹啉衍生物进行了表征,从而全面了解其分子结构和热性能 .
抗癌活性
基于喹啉-2(1H)-酮的化合物已成为抑制参与肿瘤血管形成和维持的关键受体酪氨酸激酶 (RTKs) 的有希望且有效的先导结构,例如血管内皮生长因子受体 (VEGFR) 和血小板衍生生长因子受体 (PDGFR) 激酶 .
凋亡抗增殖剂
开发了一种基于Cu催化的[2+3]环加成反应 (Huisgen-Meldal-Sharpless反应) 的温和且通用的方法,用于将3,3’- ((4-(丙-2-炔-1-基氧基)苯基)亚甲基)双(4-羟基喹啉-2(1H)-酮)与4-叠氮基-2-喹啉酮以良好的收率连接 . 该方法允许通过三唑连接体连接三个喹啉分子,并提出了其机理 . 这些产物是其抗增殖活性的有趣前体 .
对ABCB1的抑制活性
该化合物已被用于开发数学QSAR模型,该模型描述并预测喹啉衍生物对不同二维和三维分子描述符的ABCB1的抑制活性 .
抗增殖活性
已经研究了该化合物的抗增殖活性,使用来自肺、结肠、脑、卵巢、肾脏、前列腺和乳腺肿瘤以及人类白血病和黑色素瘤的59种细胞系 .
潜在的抗肿瘤化合物
最近的研究表明,2-氧代喹啉对癌细胞系显示出增强的活性 . 因此,选择了2-氧代喹啉的活性药物核心,通过引入不同的官能团来筛选新的潜在抗肿瘤化合物 .
作用机制
Target of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione primarily targets specific enzymes and receptors involved in cellular proliferation and apoptosis. The compound interacts with proteins such as caspases, which play a crucial role in the execution phase of cell apoptosis, and certain kinases that regulate cell cycle progression .
Mode of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione binds to its target enzymes and receptors, leading to the activation or inhibition of these proteins. This interaction results in the modulation of signaling pathways that control cell growth and death. For instance, the compound can activate caspases, leading to the cleavage of cellular proteins and the initiation of apoptosis .
Biochemical Pathways
The biochemical pathways affected by 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the intrinsic and extrinsic apoptotic pathways. By influencing these pathways, the compound promotes the release of cytochrome c from mitochondria, which in turn activates caspase-9 and subsequently caspase-3, leading to programmed cell death . Additionally, it can inhibit pathways that promote cell survival, such as the PI3K/AKT pathway .
Pharmacokinetics
The pharmacokinetics of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the induction of apoptosis in cancer cells, leading to reduced tumor growth and proliferation. The compound’s action results in the fragmentation of DNA, cell shrinkage, and membrane blebbing, which are characteristic features of apoptotic cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. For instance, acidic environments can enhance the compound’s stability and efficacy, while extreme temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .
: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents
安全和危害
属性
IUPAC Name |
2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDQQHBZLEXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2584700.png)

![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2584704.png)
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2584705.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2584709.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2584710.png)
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)



![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2584719.png)
![2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2584720.png)
